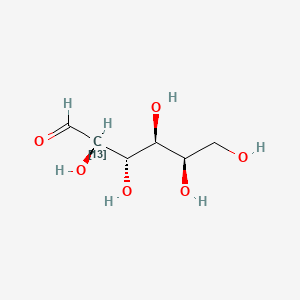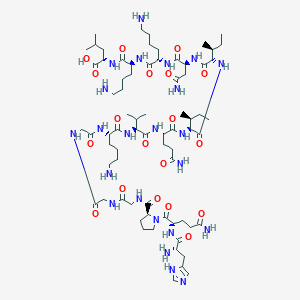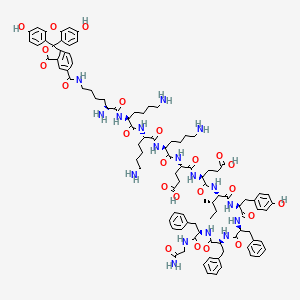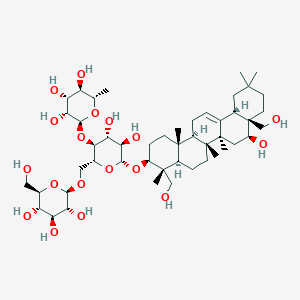
D-Galactose-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Talose-13C-1: is a rare aldohexose sugar, which is an isotopically labeled form of D-(+)-Talose The “13C-1” indicates that the carbon at the first position is enriched with the carbon-13 isotope
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C-1 typically involves the incorporation of the carbon-13 isotope into the D-(+)-Talose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-(+)-Talose through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired isotopic incorporation.
Industrial Production Methods: Industrial production of D-(+)-Talose-13C-1 may involve large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. Alternatively, chemical synthesis on an industrial scale can be performed using advanced techniques such as continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Talose-13C-1 can undergo various chemical reactions, including:
Oxidation: Conversion to D-(+)-Talonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to D-(+)-Talitol using reducing agents such as sodium borohydride.
Substitution: Formation of derivatives through substitution reactions with reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Nitric acid, temperature control.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Acetic anhydride, pyridine as a catalyst.
Major Products:
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Acetylated derivatives of D-(+)-Talose-13C-1.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(+)-Talose-13C-1 is used as a tracer in metabolic studies to understand carbohydrate metabolism and pathways.
Biology: In biological research, it helps in studying the incorporation and utilization of sugars in various organisms.
Medicine: It is used in medical research to investigate the role of sugars in disease mechanisms and potential therapeutic applications.
Industry: In the industrial sector, D-(+)-Talose-13C-1 is used in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism by which D-(+)-Talose-13C-1 exerts its effects involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy due to the carbon-13 isotope. This allows researchers to study the dynamics of carbohydrate metabolism and identify specific molecular targets and pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
- D-(+)-Glucose-13C-1
- D-(+)-Galactose-13C-1
- D-(+)-Mannose-13C-1
Comparison: D-(+)-Talose-13C-1 is unique due to its specific structure and the position of the carbon-13 isotope. Compared to other isotopically labeled sugars, it offers distinct advantages in certain metabolic studies due to its unique metabolic pathways and interactions.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-YIJMDVFUSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)






![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)

![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
